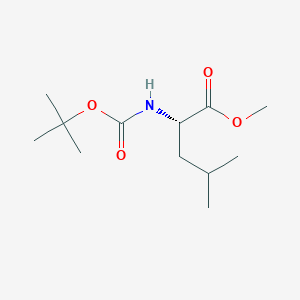

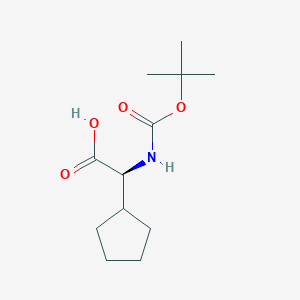

(S)-2-((叔丁氧羰基)氨基)-2-环戊基乙酸

描述

Synthesis Analysis

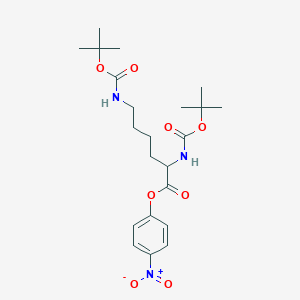

Boc-protected amino acids are typically synthesized by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base . This results in the formation of a Boc-protected amino acid, which can be used as a starting material in peptide synthesis .Molecular Structure Analysis

The molecular structure of Boc-protected amino acids generally consists of the amino acid backbone with the amino group protected by the Boc group . The Boc group consists of a carbonyl group bonded to a tert-butyl group .Chemical Reactions Analysis

Boc-protected amino acids are used as starting materials in peptide synthesis . They can react with various coupling reagents to form peptides . The Boc group can be removed using strong acids, such as trifluoroacetic acid .Physical And Chemical Properties Analysis

Boc-protected amino acids are typically solids at room temperature . They are generally soluble in common organic solvents, such as acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), but are partially miscible in water and immiscible in diethyl ether, ethyl acetate, and hexane .科学研究应用

生物活性化合物合成

研究表明,含有叔丁基的化合物,如 (S)-2-((叔丁氧羰基)氨基)-2-环戊基乙酸,是合成各种生物活性分子的关键。这些化合物在从植物、藻类和微生物等天然来源开发抗氧化剂、抗癌剂、抗微生物剂和抗菌剂方面显示出巨大的潜力。这些分子的独特特性使其适用于制药应用,展示了它们在药物发现和开发过程中的多功能性 (Dembitsky, 2006)。

环境与材料科学

合成酚类抗氧化剂(可以衍生自或与 (S)-2-((叔丁氧羰基)氨基)-2-环戊基乙酸相关)的发生、人体接触和毒性已得到广泛研究。这些研究对于了解此类化合物在各种工业应用中的环境影响和安全性至关重要。研究结果强调需要进行未来研究以探索毒性和环境足迹降低的新型抗氧化剂,表明该化合物与可持续材料和化学品开发相关 (Liu & Mabury, 2020)。

高级材料和技术

用氨基酸对量子点进行功能化,包括类似于 (S)-2-((叔丁氧羰基)氨基)-2-环戊基乙酸的结构,已显示出显着增强这些纳米材料的电子和光学特性。所得功能化量子点具有改善的溶解性、可持续性和生物相容性,使其适用于从光电器件到储能系统等广泛的应用。这项研究强调了该化合物在纳米技术和材料科学中的效用,为高性能材料的开发开辟了新的途径 (Ravi 等,2021)。

作用机制

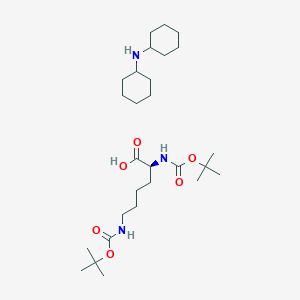

Boc-L-Cyclopentylglycine, also known as (2S)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid or (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid, is a derivative of the amino acid glycine . This compound has been used in various biochemical applications, including as a reactant in the synthesis of tripeptide ketoacid inhibitors of hepatitis C virus serine protease .

属性

IUPAC Name |

(2S)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(10(14)15)8-6-4-5-7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSJQVRMQOLSAT-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1CCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427277 | |

| Record name | (2S)-[(tert-Butoxycarbonyl)amino](cyclopentyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109183-72-4 | |

| Record name | (2S)-[(tert-Butoxycarbonyl)amino](cyclopentyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B558275.png)